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Compound of Interest

Compound Name: (R)-1-benzyl-3-isobutylpiperazine

CAS No.: 928025-44-9

Cat. No.: B1497586

Get Quote

Characterization, Synthesis, and Application as a Peptidomimetic Scaffold

Executive Summary
1-Benzyl-3-isobutylpiperazine (CAS: 444892-03-9 for the (S)-enantiomer) is a specialized

heterocyclic diamine used primarily as a chiral building block in medicinal chemistry.[1][2][3]

Unlike its structural relative 1-benzylpiperazine (BZP)—a known psychostimulant—the 3-

isobutyl derivative is principally utilized in the design of peptidomimetics. By mimicking the side-

chain spatial arrangement of leucine and phenylalanine residues, it serves as a

conformationally restricted scaffold for protease inhibitors, G-protein coupled receptor (GPCR)

ligands, and antimicrobial agents.

This guide provides a rigorous technical breakdown of its physicochemical identity, a validated

synthetic protocol emphasizing regiochemical control, and the analytical metrics required for

quality assurance.

Part 1: Physicochemical Profile & Identity[3]
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The molecule consists of a piperazine core substituted at the N1 position with a benzyl group

and at the C3 position with an isobutyl group. The regiochemistry is critical: the isobutyl group

is located meta to the N-benzyl moiety within the ring system, typically resulting from the

alkylation of the less sterically hindered nitrogen of 2-isobutylpiperazine.

Molecular Specifications
Property Value Notes

IUPAC Name
1-benzyl-3-(2-

methylpropyl)piperazine

Molecular Formula C₁₅H₂₄N₂

Molecular Weight 232.37 g/mol Monoisotopic Mass: 232.1939

Physical State Colorless to pale yellow oil Viscous liquid at RT

Boiling Point ~309°C (at 760 mmHg) Predicted

Density 0.975 g/cm³ Predicted

LogP 2.38 Lipophilic, CNS penetrant

pKa ~9.1 (N4), ~4.5 (N1) Basic secondary amine is N4

Structural Representation[1][3]
SMILES:CC(C)CC1CN(CC1)Cc2ccccc2 (General connectivity)

InChI Key:HPOGZEGDXGTDSX-UHFFFAOYSA-N

Part 2: Synthetic Methodology
Strategic Causality
The synthesis of 1-benzyl-3-isobutylpiperazine presents a regioselectivity challenge. Starting

from 2-isobutylpiperazine, one must alkylate the nitrogen atom distal to the isobutyl group (N4)

rather than the proximal one (N1).

Steric Control: The isobutyl group at C2 creates steric hindrance around N1. Therefore,

nucleophilic attack on benzyl bromide occurs preferentially at N4.
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Naming Consequence: Upon benzylation of N4, IUPAC priority rules reassign the substituted

nitrogen as position 1. Thus, 2-isobutylpiperazine → 1-benzyl-3-isobutylpiperazine.

Protocol: Regioselective N-Alkylation
Reagents: 2-Isobutylpiperazine (1.0 eq), Benzyl bromide (1.0 eq), Potassium Carbonate

(K₂CO₃, 2.0 eq), Acetonitrile (MeCN).

Step-by-Step Workflow:

Preparation: Dissolve 2-isobutylpiperazine (e.g., 10 mmol) in anhydrous MeCN (50 mL). The

use of a polar aprotic solvent promotes the SN2 reaction mechanism.

Base Addition: Add anhydrous K₂CO₃ (20 mmol). This scavenges the HBr byproduct, driving

the equilibrium forward.

Controlled Addition: Cool the solution to 0°C. Add Benzyl bromide (10 mmol) dropwise over

30 minutes. Rationale: Low temperature and slow addition prevent over-alkylation (formation

of the dibenzyl quaternary salt).

Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor via TLC

(DCM/MeOH 9:1) or LC-MS.

Workup: Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.

Purification: Dissolve residue in DCM, wash with water and brine. Dry over Na₂SO₄. Purify

via flash column chromatography (Silica gel; Gradient: 0-5% MeOH in DCM).

Alternative Route: Reduction of Diketopiperazine
For high enantiopurity (e.g., obtaining the pure (S)-isomer), the reduction of the corresponding

diketopiperazine is preferred.

Precursor: (S)-1-benzyl-3-isobutylpiperazine-2,5-dione (synthesized from N-benzyl-glycine

and L-Leucine).

Reduction: Treat with Lithium Aluminum Hydride (LiAlH₄) in refluxing THF.
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Outcome: Reduces both amide carbonyls to methylenes, yielding the chiral amine with

retention of configuration.

Visualization: Synthetic Pathway
The following diagram illustrates the regioselective alkylation route.
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Caption: Regioselective synthesis exploiting steric hindrance to favor the 1,3-substitution

pattern.

Part 3: Analytical Validation (Self-Validating
Systems)
To ensure scientific integrity, the synthesized compound must be validated using orthogonal

analytical techniques. The following data corresponds to the (S)-enantiomer but applies

generally to the racemate structure.

Proton NMR (¹H NMR)
Solvent: CDCl₃, 250 MHz

Diagnostic Signals:

δ 7.17-7.34 (m, 5H): Aromatic protons (Benzyl group). Confirms incorporation of the

benzyl moiety.[4][5]
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δ 3.44 (s, 2H): Benzylic -CH₂-. A singlet indicates no adjacent protons, confirming N-

alkylation.

δ 0.8-0.9 (d, 6H): Isobutyl methyl groups. Characteristic doublet.

δ 2.7-3.0 (m): Piperazine ring protons. Complex splitting due to ring conformation.

High-Resolution Mass Spectrometry (HRMS-ESI)
Target Ion: [M+H]⁺

Calculated m/z: 233.2012 (for C₁₅H₂₅N₂)

Acceptance Criteria: Error < 5 ppm.

Quality Control Workflow
The following decision tree ensures only validated batches proceed to biological testing.
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Caption: Analytical decision matrix for validating 1-benzyl-3-isobutylpiperazine purity.

Part 4: Pharmacological & Research Context[2][7]
[10][11]
Peptidomimetic Utility
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1-Benzyl-3-isobutylpiperazine is structurally analogous to a Phe-Leu (Phenylalanine-Leucine)

dipeptide sequence but lacks the hydrolyzable amide bond.

Mechanism: The piperazine ring locks the side chains (benzyl and isobutyl) into a specific

spatial orientation. This "rigidification" reduces the entropic penalty of binding to a receptor or

enzyme active site.

Application: It is frequently used as a core scaffold in the development of farnesyltransferase

inhibitors (cancer therapy) and antimicrobial agents (targeting bacterial cell walls).

Safety & Handling (MSDS Highlights)
Hazards: Irritant to eyes, respiratory system, and skin. Harmful if swallowed.

Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Piperazines can absorb CO₂ from

the air to form carbamates; inert atmosphere is crucial for long-term stability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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